molecular formula C31H26N2O4 B6490350 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 888450-68-8

3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No. B6490350
CAS RN: 888450-68-8
M. Wt: 490.5 g/mol
InChI Key: KELGULUMGCTHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2-Diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide (DPEPC) is a synthetic compound that has been widely studied for its potential applications in medicinal chemistry and biochemistry. DPEPC is a member of the benzofuran-2-carboxamide family, which is a group of compounds that have been identified as having a range of biological activities. DPEPC has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, DPEPC has been found to have anti-inflammatory, antifungal and antibacterial properties.

Scientific Research Applications

3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been widely studied for its potential applications in medicinal chemistry and biochemistry. 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been found to have anti-inflammatory, antifungal and antibacterial properties. It has also been studied as a potential treatment for Alzheimer’s disease, as it has been found to reduce the aggregation of amyloid-beta in vitro. In addition, 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been studied as a potential inhibitor of the enzyme thymidylate synthase, which is involved in DNA synthesis.

Mechanism of Action

The mechanism of action of 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is not fully understood. However, it is believed to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is thought to bind to the active site of the enzyme and inhibit its activity. In addition, 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is believed to interact with thymidylate synthase, which is involved in DNA synthesis.
Biochemical and Physiological Effects
3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been found to have a range of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been found to have anti-inflammatory, antifungal and antibacterial properties. It has also been studied as a potential treatment for Alzheimer’s disease, as it has been found to reduce the aggregation of amyloid-beta in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide in laboratory experiments include its low cost and ease of synthesis. In addition, 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been found to have a range of biological activities, making it a useful compound for a variety of research applications. The main limitation of using 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide in laboratory experiments is that the mechanism of action is not fully understood.

Future Directions

The potential future directions for research into 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide include further studies into its mechanism of action, as well as its potential applications in the treatment of Alzheimer’s disease and other neurological disorders. In addition, further research could be conducted into the potential use of 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide as an inhibitor of thymidylate synthase, as well as its potential use as an antibacterial and antifungal agent. Finally, further research could be conducted into the potential use of 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide as an inhibitor of other enzymes and proteins, as well as its potential use in cancer therapy.

Synthesis Methods

3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide can be synthesized by a variety of methods. The most common method involves the reaction of 2-ethoxyphenylacetamido-benzofuran-2-carboxylic acid with 2,2-diphenylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and is typically completed within 24 hours. The product is then purified by column chromatography and recrystallized from ethyl acetate.

properties

IUPAC Name

3-[(2,2-diphenylacetyl)amino]-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O4/c1-2-36-26-20-12-10-18-24(26)32-31(35)29-28(23-17-9-11-19-25(23)37-29)33-30(34)27(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-20,27H,2H2,1H3,(H,32,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELGULUMGCTHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide

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